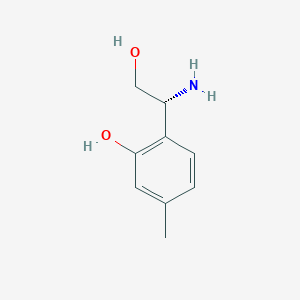

(r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, also known as 2-amino-5-methylphenol, is an organic compound with notable biological activities due to its unique structural features. This compound has been the subject of various studies focusing on its potential applications in pharmaceuticals and cosmetics, particularly in hair dye formulations. The presence of functional groups such as amino and hydroxyl groups enables it to interact with biological systems, influencing various physiological processes.

- Molecular Formula : C9H13N1O2

- Molecular Weight : 181.23 g/mol

- Structure : The compound features a phenolic structure with an amino group and a hydroxyl group, allowing for hydrogen bonding and potential interactions with biological receptors.

Enzyme Interaction

Studies have indicated that this compound can influence enzyme activity. Its phenolic structure is conducive to interactions with enzymes, potentially acting as a substrate or inhibitor. For example, it has been shown to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

Toxicity Studies

The compound has undergone various toxicity assessments:

- Acute Toxicity : In animal studies, the compound exhibited moderate toxicity with an LD50 of 5.1 mg/egg in the Hen Egg Test .

- Dermal Toxicity : When applied dermally, it showed low irritation potential but was classified as a non-sensitizer in guinea pigs .

- Embryotoxicity : The compound demonstrated embryotoxic effects in specific assays, highlighting the need for careful evaluation in reproductive toxicity studies .

Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been evaluated using the Ames test with Salmonella typhimurium strains. Results indicated that the compound could induce mutations under certain conditions, particularly in strain TA100, both with and without metabolic activation . This suggests a need for further investigation into its genotoxic effects.

Hair Dye Formulations

This compound is commonly used as a precursor in oxidative hair dye formulations. Its reactivity with hydrogen peroxide allows it to form stable colorants, making it valuable in cosmetic applications. Safety assessments have confirmed its suitability for use in hair dyes at specified concentrations .

In Vitro Bioassays

Recent studies utilizing various cell lines (e.g., MCF-7 breast cancer cells) have explored the compound's effects on oxidative stress responses and cellular viability. These bioassays have shown that this compound can activate specific cellular pathways related to stress responses, indicating potential therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Interaction | Influences cytochrome P450 activity; potential substrate/inhibitor roles |

| Acute Toxicity | LD50 of 5.1 mg/egg; moderate toxicity observed |

| Dermal Toxicity | Non-sensitizing; low irritation potential |

| Mutagenicity | Induces mutations in Salmonella typhimurium TA100; needs further investigation |

| Cosmetic Use | Effective precursor for oxidative hair dyes; confirmed safety at specific concentrations |

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-[(1R)-1-amino-2-hydroxyethyl]-5-methylphenol |

InChI |

InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |

InChI Key |

UEQGTBNKGUXJPW-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](CO)N)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.